N-(4-((4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((4-(6-(Diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex molecule featuring a pyridazine core substituted with a diethylamino group at position 4. This core is linked to a piperazine ring via position 3 of pyridazine, which is further connected to a sulfonyl-anchored phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-[4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c1-4-24(5-2)19-10-11-20(23-22-19)25-12-14-26(15-13-25)30(28,29)18-8-6-17(7-9-18)21-16(3)27/h6-11H,4-5,12-15H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFURGOESCPMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a diethylamino group, a pyridazin moiety, and a piperazine ring. The molecular formula is , with a molecular weight of approximately 385.5 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N7O2S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | Not specified |
| Solubility | Not readily available |
| Melting Point | Not available |
Anticonvulsant Activity
Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study that synthesized various N-phenyl derivatives demonstrated significant anticonvulsant activity in animal models, particularly through maximal electroshock (MES) tests and pentylenetetrazole-induced seizures . The most potent derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, indicating a mechanism of action that could be relevant for treating epilepsy.
Antitumor Activity
Another area of interest is the potential antitumor activity of similar benzamide derivatives. Compounds with structural similarities to this compound have been evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation in cancer models . This suggests that the compound may have implications in cancer therapy, particularly for RET-positive tumors.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed insights into how modifications to the chemical structure can influence biological activity. For instance, the introduction of lipophilic groups has been associated with increased anticonvulsant activity due to enhanced permeability across biological membranes . Additionally, substituents on the piperazine ring have been shown to significantly affect both potency and selectivity towards specific biological targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Lipophilic substitutions | Increased anticonvulsant potency |
| Alterations on piperazine | Variability in target selectivity |
| Sulfonamide group presence | Potential enhancement of binding affinity |
Case Studies
Several case studies have assessed the efficacy of compounds structurally related to this compound:
- Anticonvulsant Efficacy : In one study, a derivative exhibited significant protection against seizures in MES tests at doses as low as 100 mg/kg, highlighting its potential as an effective anticonvulsant .
- Cancer Inhibition : Another study evaluated a related compound's ability to inhibit RET kinase activity, resulting in reduced proliferation of RET-positive cancer cells. The compound's effectiveness was attributed to its ability to interfere with key signaling pathways involved in tumor growth .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Pharmacological Activities
- Anti-Hypernociceptive Activity: Compound 37 demonstrated significant anti-hypernociceptive effects in inflammatory pain models, comparable to paracetamol .
- Receptor Targeting : Analogs like 8b–8d () with benzoyl-piperazine groups exhibit varied physicochemical properties but lack explicit activity data. The target compound’s sulfonyl group could favor interactions with sulfonamide-sensitive targets (e.g., cyclooxygenases or carbonic anhydrases).
Structure-Activity Relationship (SAR) Insights
- Diethylamino Group: The electron-donating diethylamino substituent on pyridazine likely increases basicity, improving solubility in acidic environments (e.g., gastric fluid). This contrasts with 8e (), where a trifluoromethyl group enhances metabolic stability but reduces polarity.
- Sulfonyl Linker : Compared to carbonyl-linked analogs (e.g., 8b–8d ), the sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity, influencing target selectivity .
- Piperazine Flexibility : The piperazine ring’s conformational flexibility is retained across analogs, suggesting its role as a spacer optimizing spatial alignment for receptor engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
